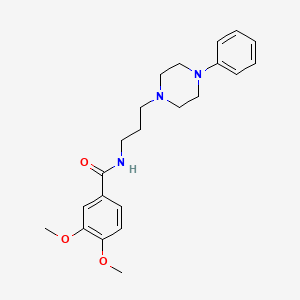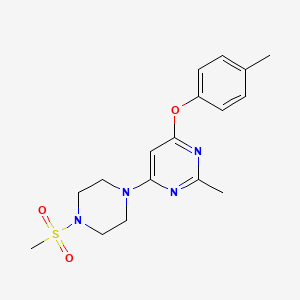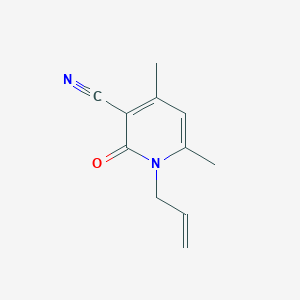
3,4-dimethoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-dimethoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a chemical compound. It is related to a series of compounds synthesized for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . Further investigations of the structure can be done using docking studies with the crystal structure of relevant protein organisms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reductive amination using sodium cyanoborohydride in methanol . The reaction involves the precursor molecule and different substituted aromatic aldehydes .Aplicaciones Científicas De Investigación
Antioxidant Activity
Benzamide compounds, including “3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide”, have been studied for their antioxidant activity . They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have shown more effective antioxidant activity compared to standards .
Antibacterial Activity
These compounds have also been tested for their antibacterial activity . They have been found to inhibit the growth of different bacteria in vitro . This suggests potential applications in the development of new antibacterial drugs .
Medical and Biological Applications
Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, and biological fields . They have potential applications in the treatment of various conditions, including cancer, hypercholesterolemia, and juvenile hyperactivity .
Industrial Applications
Amide compounds are also used in various industrial sectors, including the plastic, rubber, and paper industries . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-27-20-10-9-18(17-21(20)28-2)22(26)23-11-6-12-24-13-15-25(16-14-24)19-7-4-3-5-8-19/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEBXPXFWPTQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956159.png)

![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2956161.png)



![methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2956171.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2956174.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2956175.png)



![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956181.png)